PVD-06

cancer immunotherapy PTPN2 subtype selectivity

PVD-06 is a heterobifunctional PROTAC degrader that eliminates PTPN2 with >60-fold subtype selectivity over PTP1B, addressing the critical need for unambiguous target identification in immuno-oncology. Unlike active-site inhibitors, it ablates both catalytic and scaffolding functions. • DC50: 217 nM; exclusive PTPN2 downregulation confirmed by TMT proteomics among >6,000 quantified proteins. • Supplied as TFA salt; ≥98% purity; ambient-temperature shipping; global delivery available.

Molecular Formula C48H55F4N9O11S2
Molecular Weight 1074.1 g/mol
Cat. No. B12372737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePVD-06
Molecular FormulaC48H55F4N9O11S2
Molecular Weight1074.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCNC(=O)CN4C=C(C=N4)C5=CC6=C(C(=C(C=C6C=C5)O)N7CC(=O)NS7(=O)=O)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C46H54FN9O9S2.C2HF3O2/c1-26(28-10-12-29(13-11-28)42-27(2)49-25-66-42)51-44(62)35-19-33(57)22-55(35)45(63)43(46(3,4)5)52-37(59)9-7-6-8-16-48-38(60)23-54-21-32(20-50-54)30-14-15-31-18-36(58)41(40(47)34(31)17-30)56-24-39(61)53-67(56,64)65;3-2(4,5)1(6)7/h10-15,17-18,20-21,25-26,33,35,43,57-58H,6-9,16,19,22-24H2,1-5H3,(H,48,60)(H,51,62)(H,52,59)(H,53,61);(H,6,7)/t26-,33+,35-,43+;/m0./s1
InChIKeyINLYWSQHNVGHNP-OUELNXRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PVD-06 TFA: Chemical Identity & Architecture


The target compound, supplied as its 2,2,2-trifluoroacetic acid (TFA) salt, is the PROTAC (Proteolysis Targeting Chimera) degrader known as PVD-06 [1]. It comprises a thiadiazolidinone dioxide–naphthalene scaffold as the PTPN2-targeting warhead, a VHL E3 ubiquitin ligase-recruiting ligand, and a flexible alkyl linker connecting the two functional moieties [2]. The molecular formula is C48H55F4N9O11S2 with a molecular weight of approximately 1074.1 g/mol . As a heterobifunctional degrader, PVD-06 functions by inducing proximity between the E3 ligase and the target protein, resulting in ubiquitination and subsequent proteasomal degradation of PTPN2 [1].

PVD-06 TFA: In-Class Substitution Non-Equivalence


Substituting PVD-06 (the TFA salt of the target compound) with a structurally distinct PTPN2-targeting agent—whether an active-site inhibitor such as ABBV-CLS-484 [1] or an alternative PROTAC degrader such as TP1L [2]—produces fundamentally different pharmacological outcomes due to divergent mechanisms of action, linker-dependent degradation selectivity, and distinct proteome-wide selectivity profiles. While PTPN2 active-site inhibitors block enzymatic function without eliminating the protein scaffold, PROTAC degraders eliminate the entire target protein, abrogating both catalytic and scaffolding functions [1]. Moreover, linker length and composition critically determine the ternary complex geometry between PTPN2, the degrader, and VHL, which in turn governs PTPN2/PTP1B subtype selectivity [3]. Consequently, procurement of a generic PTPN2-targeting agent without verification of subtype selectivity, degradation efficiency, or proteome-wide specificity may compromise experimental reproducibility and lead to misinterpretation of biological outcomes.

PVD-06 TFA: Quantitative Differentiation Evidence


PTPN2 Subtype-Selective Degradation

PVD-06 achieves PTPN2 degradation with a PTPN2/PTP1B subtype selectivity index exceeding 60-fold [1]. In contrast, the active-site inhibitor ABBV-CLS-484 (osunprotafib) is a dual PTPN1/PTPN2 inhibitor with sub-nanomolar potency but lacks subtype selectivity, inhibiting both phosphatases with comparable potency [2]. This differential selectivity arises from linker-dependent ternary complex geometry: the 5-methylene linker in PVD-06 optimally positions the VHL E3 ligase relative to the PTPN2 surface, whereas the alternative E-loop conformation of PTP1B disfavors productive ternary complex formation [1].

cancer immunotherapy PTPN2 subtype selectivity

Cellular Degradation Potency

PVD-06 induces PTPN2 degradation with a half-maximal degradation concentration (DC50) of 217 nM [1]. For context, alternative PTPN2 PROTAC degraders exhibit different potency profiles: PROTAC PTPN2 degrader-2 TFA achieves DC50 <50 nM , while TP1L demonstrates DC50 values in the low nanomolar range (~35.8 nM) [2]. Notably, PVD-06's 217 nM DC50 is accompanied by >60-fold subtype selectivity, whereas the more potent PROTAC PTPN2 degrader-2 and TP1L lack published proteome-wide selectivity characterization [1][2].

PROTAC DC50 targeted protein degradation

Proteome-Wide Degradation Selectivity

Quantitative proteomic analysis demonstrated that PVD-06 induces significant downregulation of PTPN2 exclusively among 6,261 quantified proteins, with no other protein exhibiting comparable degradation [1]. This proteome-wide selectivity profile stands in contrast to many PROTAC degraders that exhibit unintended off-target degradation (the 'PROTAC off-target effect') due to neosubstrate recruitment [2]. While TP1L also claims >110-fold selectivity over PTP1B, published data for TP1L do not include a systematic proteome-wide degradation screen comparable to that performed for PVD-06 [3].

quantitative proteomics off-target profiling chemical biology

T Cell Activation & IFN-γ Response

PVD-06 treatment promotes CD3/CD28-stimulated T cell activation and amplifies IFN-γ-mediated growth inhibition in B16F10 melanoma cells [1]. The magnitude of T cell activation enhancement is quantitatively linked to the degree of PTPN2 degradation, with downstream elevation of phosphorylated STAT1 (pSTAT1) serving as a pharmacodynamic biomarker [2]. In contrast, the dual PTPN1/PTPN2 inhibitor ABBV-CLS-484 produces broader immunomodulatory effects that include both PTPN2- and PTPN1-dependent pathways, complicating attribution of functional outcomes to a specific phosphatase subtype [3].

T cell activation IFN-γ signaling immuno-oncology

Ternary Complex Structural Basis

Molecular modeling of the PTPN2–PVD-06–VHL ternary complex reveals that the 5-methylene linker positions the VHL E3 ligase to engage PTPN2's E-loop region, while the distinct E-loop conformation of PTP1B sterically disfavors productive ternary complex formation [1]. This structural mechanism explains the >60-fold subtype selectivity and contrasts with alternative PROTAC designs such as TP1L, which employs a different linker and warhead combination to achieve >110-fold selectivity [2]. The linker-dependent nature of subtype selectivity underscores that not all PTPN2-targeting PROTACs are interchangeable in their degradation selectivity profiles [1].

ternary complex structural biology linker optimization

PVD-06 TFA: Optimal Application Scenarios


PTPN2 Functional Dissection in Cancer Immunotherapy

PVD-06 is optimally deployed in experimental systems requiring pharmacological elimination of PTPN2 without confounding PTP1B inhibition. The >60-fold subtype selectivity [1] and proteome-wide degradation specificity (single-target downregulation among >6,000 quantified proteins) [1] enable researchers to attribute observed immunomodulatory effects—including enhanced T cell activation and amplified IFN-γ-mediated tumor cell growth inhibition —specifically to PTPN2 degradation. This scenario is particularly relevant for studies investigating the differential roles of PTPN2 versus PTP1B in JAK-STAT signaling, T cell receptor activation, and tumor immune evasion [1].

PTPN2 Chemical Knockdown Tool

PVD-06 serves as a small-molecule chemical knockdown alternative to genetic ablation (siRNA, shRNA, or CRISPR/Cas9) of PTPN2 [1]. Unlike genetic approaches that require extended timelines and may induce compensatory mechanisms, PVD-06 enables acute, dose-dependent, and reversible PTPN2 degradation with a DC50 of 217 nM . This temporal control facilitates interrogation of immediate versus adaptive cellular responses to PTPN2 loss and is especially valuable in cell types where genetic manipulation is technically challenging or where inducible degradation is required to study dynamic signaling processes [1].

Degrader vs. Inhibitor Comparative Pharmacology

PVD-06 is ideally suited for head-to-head comparative studies against PTPN2 active-site inhibitors such as ABBV-CLS-484 to evaluate the differential therapeutic potential of target degradation versus enzymatic inhibition [1]. Because PVD-06 eliminates the entire PTPN2 protein (abrogating both catalytic and scaffolding functions) while ABBV-CLS-484 only blocks phosphatase activity , such comparative studies can reveal whether PTPN2 scaffolding functions contribute to immune evasion or tumor growth independently of catalytic activity [1]. This application scenario is of high interest to drug discovery programs weighing PROTAC versus inhibitor development strategies.

Selectivity Benchmarking for PROTAC Development

PVD-06 provides a benchmark compound for PROTAC development programs aiming to achieve high proteome-wide degradation selectivity. The published TMT-based quantitative proteomics dataset demonstrating exclusive PTPN2 downregulation among 6,261 quantified proteins [1] serves as a reference standard against which novel PTPN2-targeting degraders or other PROTACs can be compared. Procurement of PVD-06 for this application enables direct experimental comparison in the same cellular system and proteomics workflow, ensuring that observed differences in selectivity profiles reflect genuine compound-specific properties rather than inter-laboratory or inter-platform variability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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